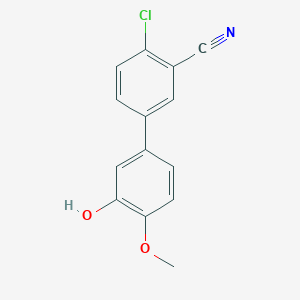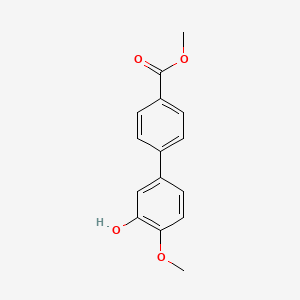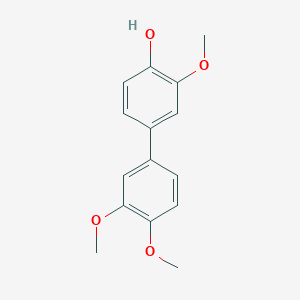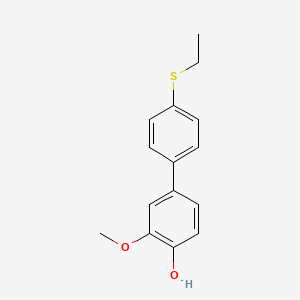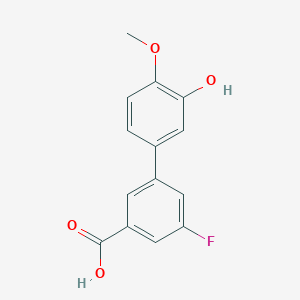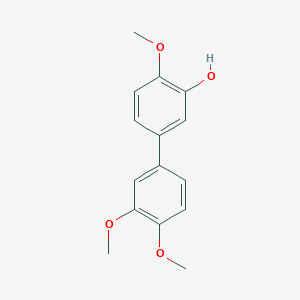
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP, 95%), is a phenolic compound that has been studied for its potential applications in research and development. It is a derivative of phenol, and is known to have antioxidant and antimicrobial properties. 5-DMP-2MP, 95% has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development.
Wissenschaftliche Forschungsanwendungen
5-DMP-2MP, 95% has been studied for its potential applications in scientific research. It has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. As such, it has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development. It has also been used as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-DMP-2MP, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an antimicrobial by disrupting the cell membrane of microorganisms, and as an anti-inflammatory by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-2MP, 95% are not yet fully understood. However, it has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. In laboratory experiments, it has been shown to reduce oxidative damage to cells and inhibit the growth of microorganisms. It has also been reported to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-DMP-2MP, 95% has several advantages for use in laboratory experiments. It is a high purity compound, so it can be used in a wide variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-DMP-2MP, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. Additionally, further research could be conducted to investigate its potential toxicity and interactions with other compounds.
Synthesemethoden
5-DMP-2MP, 95% is synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxyphenol, which is reacted with methoxyacetaldehyde in the presence of a base. This reaction produces a methyl ether, which is then reacted with an acid to produce a methyl ester. The methyl ester is then reacted with sodium hydroxide to produce the desired 5-DMP-2MP, 95%. This method of synthesis has been reported to yield a high purity product.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMYCMUURVTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685654 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261898-78-5 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

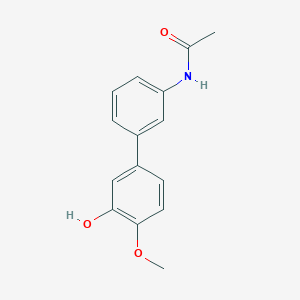
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)



